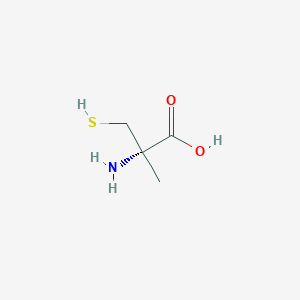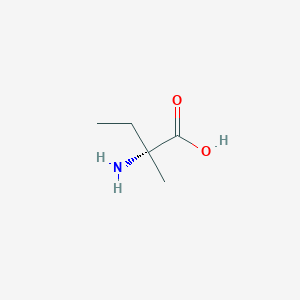
N-Formyl-L-valine
Vue d'ensemble
Description
N-Formyl-L-valine is a chemical compound with the molecular formula C6H11NO3 It is an acylated amino acid, specifically a derivative of L-valine, where the amino group is formylated
Applications De Recherche Scientifique
N-Formyl-L-valine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block in the study of protein structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antibiotic agents.
Mécanisme D'action
Target of Action
N-Formyl-L-valine is a formylated peptide that has been shown to interact with formyl peptide receptors (FPRs) on mammalian phagocytes . These receptors are G protein-coupled receptors that play a crucial role in the immune response .
Mode of Action
The interaction of this compound with its targets leads to a series of cellular responses. The binding of this compound to formyl peptide receptors triggers a signal transduction cascade, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .
Biochemical Pathways
This compound is involved in the N-formylation of amines or nitroarenes, a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .
Pharmacokinetics
It is known that the pharmacokinetics of a drug molecule can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with formyl peptide receptors. This interaction can lead to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-formylation of amines or nitroarenes can be conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .
Analyse Biochimique
Cellular Effects
The effects of N-Formyl-L-valine on cellular processes are not fully understood. L-valine, from which this compound is derived, is known to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
L-valine is known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to L-valine. L-valine is part of the branched-chain amino acids (BCAAs) metabolic pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Formyl-L-valine can be synthesized through the formylation of L-valine. One common method involves the reaction of L-valine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst to facilitate the formylation process. For example, the use of metal/metal oxide-based catalysts has been reported to be effective in promoting the formylation reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale formylation processes using eco-friendly media such as water, polyethylene glycol, or ionic liquids. These methods are designed to be efficient and sustainable, minimizing the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl-L-valine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a primary amine.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: The major product is N-carboxyl-L-valine.
Reduction: The major product is L-valine.
Substitution: The major products vary depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
N-Formyl-L-leucine: Similar in structure but with a different side chain.
N-Formyl-L-isoleucine: Another acylated amino acid with a different side chain.
N-Formyl-L-alanine: A simpler acylated amino acid with a smaller side chain.
Uniqueness: N-Formyl-L-valine is unique due to its specific side chain, which imparts distinct chemical and physical properties. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2S)-2-formamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYLBWFBPAOKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4289-97-8 | |
| Record name | N-Formyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-formyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














